N-(4-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)phenyl)acetamide

Description

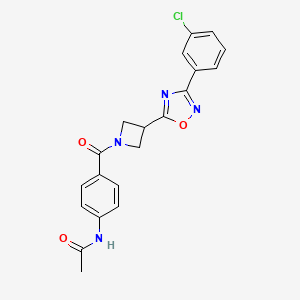

This compound features a phenylacetamide core linked via a carbonyl group to an azetidine ring (a strained four-membered heterocycle), which is further substituted with a 3-(3-chlorophenyl)-1,2,4-oxadiazole moiety. Key structural attributes include:

- Azetidine: Enhances conformational rigidity and may influence binding pocket compatibility.

- 3-Chlorophenyl: Increases lipophilicity, favoring membrane permeability.

- Acetamide: Serves as a hydrogen-bond donor/acceptor, critical for target engagement.

Properties

IUPAC Name |

N-[4-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O3/c1-12(26)22-17-7-5-13(6-8-17)20(27)25-10-15(11-25)19-23-18(24-28-19)14-3-2-4-16(21)9-14/h2-9,15H,10-11H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVFBHOMUQJAJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the tau protein . Tau proteins are abundant in neurons of the central nervous system and are involved in microtubule assembly and stability. They play a crucial role in maintaining the neuronal structure and function.

Mode of Action

The compound acts as a bifunctional modulator of tau protein. It contains a ligand at one end that binds to the E3 ubiquitin ligase, and at the other end, it has a moiety that binds to the tau protein. This arrangement places the tau protein in proximity to the ubiquitin ligase, leading to the degradation (and inhibition) of tau.

Biochemical Pathways

The compound affects the ubiquitin-proteasome system (UPS) , a critical pathway for protein degradation. By promoting the ubiquitination and subsequent degradation of tau protein, the compound can potentially modulate the pathological aggregation of tau, which is implicated in several neurodegenerative disorders.

Biological Activity

N-(4-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a chlorophenyl group and an oxadiazole moiety, which are known to contribute to various biological activities.

Antimicrobial Properties

Recent studies have shown that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds can range from 2 μg/ml to 10 μg/ml against various pathogens including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential anticancer activity has been explored in several studies. For example, derivatives of oxadiazole have been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. In vitro studies indicated that certain derivatives can inhibit the growth of melanoma cells with IC50 values in the low micromolar range .

Cytotoxicity Studies

Evaluations of cytotoxicity on human cell lines such as HEK-293 have shown that many derivatives of oxadiazoles, including those structurally related to this compound, exhibit low toxicity profiles. This suggests a favorable therapeutic index for further development .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds containing oxadiazole rings often interfere with specific enzymatic pathways critical for microbial survival and cancer cell proliferation.

- Induction of Oxidative Stress : Many oxadiazole derivatives induce oxidative stress in target cells, leading to apoptosis.

- Modulation of Gene Expression : These compounds may alter the expression levels of genes involved in cell survival and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives:

- A study demonstrated that a related compound exhibited an IC50 value of 1.35 μM against Mycobacterium tuberculosis, showcasing its potential as an anti-tubercular agent .

- Another investigation into the cytotoxic effects on melanoma cells revealed that certain derivatives could significantly reduce cell viability with minimal effects on normal cells .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s unique azetidine-oxadiazole scaffold distinguishes it from analogs. Below is a comparative analysis:

Key Observations:

- Azetidine vs.

- Oxadiazole vs. Triazole/Thiazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability than triazoles (FP1-12) or thiazoles (), which may improve pharmacokinetics .

- Substituent Effects : The 3-chlorophenyl group increases lipophilicity relative to benzyloxy (Compound H) or pyrazine (), favoring blood-brain barrier penetration for CNS-targeted applications .

Q & A

Q. Methodological Answer :

- Catalyst Selection : Pyridine and zeolite (Y-H) are effective catalysts for cyclocondensation reactions in acetamide derivatives, as demonstrated in the synthesis of hydroxyacetamide analogs .

- Reaction Conditions : Refluxing at 150°C under an oil bath for 5 hours ensures complete reaction while minimizing side products. Post-reaction purification via recrystallization (e.g., ethanol) enhances purity .

- Intermediate Characterization : Use HPLC or LC-MS to monitor intermediate formation (e.g., oxadiazole rings or azetidine intermediates) to troubleshoot low yields .

What advanced spectroscopic techniques are critical for confirming the structural integrity of this compound?

Q. Methodological Answer :

- NMR Analysis : ¹H/¹³C NMR can verify the azetidine ring conformation and acetamide linkage. For example, coupling constants in the azetidine protons (~3.5–4.5 ppm) indicate ring strain .

- X-Ray Crystallography : Resolves stereochemical ambiguities in the 3-chlorophenyl and oxadiazole moieties, as seen in similar acetamide derivatives .

- FTIR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide, N-O stretch at ~1250 cm⁻¹ for oxadiazole) .

How can computational methods predict the electronic properties and reactivity of this compound?

Q. Methodological Answer :

- HOMO-LUMO Analysis : DFT calculations (e.g., Gaussian 09) determine energy gaps to predict electrophilic/nucleophilic sites. For example, oxadiazole rings often exhibit low LUMO energies, enhancing reactivity .

- Molecular Electrostatic Potential (MESP) : Identifies electron-rich regions (e.g., oxadiazole nitrogen) for targeted interactions in drug design .

- MD Simulations : Assess stability of the azetidine-carbonyl linkage in solvated environments using AMBER or GROMACS .

What strategies are recommended for evaluating the biological activity of this compound in antiproliferative assays?

Q. Methodological Answer :

- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare with structurally related compounds to establish SAR .

- Mechanistic Studies : Probe apoptosis pathways (e.g., caspase-3 activation) or DNA intercalation via flow cytometry and comet assays .

- Toxicity Profiling : Assess selectivity using non-cancerous cell lines (e.g., HEK293) and in vivo zebrafish models for early-stage toxicity .

How should researchers address contradictions in solubility data for this compound across different solvents?

Q. Methodological Answer :

- Solvent Polarity Screening : Test solubility in DMSO, ethanol, and chloroform using UV-Vis spectroscopy (λmax ~270 nm for acetamide derivatives) .

- Hansen Solubility Parameters : Calculate HSPs to identify optimal solvents. For example, DMSO (δD=18.4, δP=16.4) may dissolve polar azetidine groups better than non-polar solvents .

- Co-Solvent Systems : Combine solvents (e.g., ethanol-water mixtures) to enhance solubility for in vitro assays .

What experimental and computational approaches are used to analyze the compound’s stability under varying pH and temperature conditions?

Q. Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24-hour intervals. Oxadiazole rings are prone to hydrolysis under acidic conditions .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C for azetidine derivatives) .

- DFT-Based Degradation Pathways : Simulate protonation states and bond dissociation energies to predict instability hotspots .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Q. Methodological Answer :

- Substituent Variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate oxadiazole reactivity .

- Azetidine Ring Modifications : Introduce methyl or fluorine substituents to enhance metabolic stability, as seen in related N-substituted acetamides .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with the acetamide carbonyl) .

What analytical methods are recommended for detecting trace impurities in synthesized batches?

Q. Methodological Answer :

- HPLC-MS/MS : Detect impurities at ppm levels using C18 columns (gradient: 0.1% formic acid in acetonitrile/water). Oxadiazole-related byproducts often elute at 8–10 minutes .

- Elemental Analysis : Verify stoichiometry (C, H, N) to confirm purity >98% .

- Residual Solvent Testing : GC-FID screens for pyridine or ethanol residues from synthesis .

How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

Q. Methodological Answer :

- Docking Validation : Cross-check AutoDock Vina results with experimental IC₅₀ values. Adjust force fields (e.g., AMBER99SB) if binding poses mismatch .

- Solvent Effect Modeling : Include explicit solvent molecules (e.g., water) in MD simulations to improve accuracy .

- Meta-Analysis : Compare data across analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify trends obscured by assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.